molecular formula C10H16O2 B13195286 1-Oxaspiro[5.5]undecan-7-one

1-Oxaspiro[5.5]undecan-7-one

Cat. No.: B13195286
M. Wt: 168.23 g/mol
InChI Key: BCDUERHIAKXPKD-UHFFFAOYSA-N
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Description

1-Oxaspiro[55]undecan-7-one is a spirocyclic compound characterized by a unique structure where a spiro oxygen atom bridges two cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.5]undecan-7-one can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce substituents in a single step .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

1-Oxaspiro[5.5]undecan-7-one has diverse applications in scientific research:

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-11-one

InChI

InChI=1S/C10H16O2/c11-9-5-1-2-6-10(9)7-3-4-8-12-10/h1-8H2

InChI Key

BCDUERHIAKXPKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCO2)C(=O)C1

Origin of Product

United States

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